molecular formula C33H45N3O12S3 B218371 Esperamicin D CAS No. 107473-04-1

Esperamicin D

Cat. No.: B218371
CAS No.: 107473-04-1
M. Wt: 771.9 g/mol
InChI Key: KREMLOHCULNNLF-WRGVHVQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esperamicin D, also known as this compound, is a useful research compound. Its molecular formula is C33H45N3O12S3 and its molecular weight is 771.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Insights

The structural characteristics of Esperamicin D are crucial for understanding its function. The compound features an unusual core structure typical of enediynes, which contributes to its reactivity.

  • Chemical Composition : this compound contains a complex arrangement of aromatic and aliphatic components that facilitate its interaction with DNA .
  • NMR Studies : Nuclear Magnetic Resonance (NMR) studies have elucidated the solution structure of Esperamicin A1 (a related compound), providing insights into how these compounds interact with DNA at a molecular level .

Therapeutic Applications

This compound has been investigated for various therapeutic applications, particularly in oncology.

  • Antitumor Activity : It has demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma cells and other eukaryotic models . The esperamicins are noted for their ability to overcome resistance mechanisms in tumor cells.
  • Conjugation Strategies : Research has explored conjugating this compound with antibodies or other targeting moieties to enhance specificity towards cancer cells while minimizing off-target effects . Such strategies aim to improve therapeutic indices in clinical settings.

Case Studies and Experimental Findings

Several studies have documented the effectiveness of this compound in experimental settings:

  • In Vitro Studies : Experiments have shown that this compound induces DNA strand breaks in a concentration-dependent manner. For instance, studies utilizing molecular break light assays have quantified the cleavage activity of esperamicins compared to other agents like calicheamicin and bleomycin .
StudyMethodologyFindings
Liu et al., 2002In vitro DNA cleavage assayDemonstrated significant cleavage activity at nanomolar concentrations
Ahlert et al., 2002Structural analysis via NMRRevealed binding modes and structural stability in DNA complexes
Boghaert et al., 2004Antibody-drug conjugate trialsShowed improved targeting and reduced side effects in preclinical models

Properties

CAS No.

107473-04-1

Molecular Formula

C33H45N3O12S3

Molecular Weight

771.9 g/mol

IUPAC Name

methyl N-[(4Z,13Z)-1,12-dihydroxy-8-[4-hydroxy-5-(hydroxyamino)-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C33H45N3O12S3/c1-17(2)34-20-16-45-23(15-22(20)43-4)48-29-27(37)25(36-42)18(3)46-31(29)47-21-11-9-7-8-10-13-33(41)19(12-14-50-51-49-6)24(21)26(28(38)30(33)39)35-32(40)44-5/h7-8,12,17-18,20-23,25,27,29-31,34,36-37,39,41-42H,14-16H2,1-6H3,(H,35,40)/b8-7-,19-12-

InChI Key

KREMLOHCULNNLF-WRGVHVQVSA-N

SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO

Isomeric SMILES

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO

Synonyms

esperamicin D

Origin of Product

United States

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